![molecular formula C24H23FN2O5 B2360359 Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate CAS No. 868678-28-8](/img/structure/B2360359.png)
Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
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Overview
Description
“Butyl 4-(1-((4-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate” is a complex organic compound. It contains a fluorobenzyl group attached to a dihydropyridine ring, which is further connected to a benzoate group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the dihydropyridine ring and the introduction of the fluorobenzyl and benzoate groups. The exact synthesis process would depend on the specific reactions used and the order in which they are carried out .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a dihydropyridine ring, a fluorobenzyl group, and a benzoate group . The fluorobenzyl group is attached to the dihydropyridine ring via an oxygen atom, and the benzoate group is attached to the dihydropyridine ring via a carboxamido linkage .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the fluorobenzyl, dihydropyridine, and benzoate groups. For example, reactions at the benzylic position (the position next to the benzene ring in the fluorobenzyl group) could be possible .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorobenzyl group could affect the compound’s reactivity and stability .Scientific Research Applications
Flame Retardancy in Epoxy Resins
BFPPO has been successfully employed to enhance the flame retardancy of epoxy resin (EP) thermosets. By incorporating BFPPO into the curing process of diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS), the resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating at a phosphorus content of 0.9 wt.%. Mechanistic studies revealed that BFPPO scavenges free radicals required for combustion and promotes the formation of a dense char layer, inhibiting heat and fuel penetration and causing concentrated gas release. These flame-retardant properties make BFPPO-modified EP thermosets promising for advanced electronic materials .
Dielectric Properties Enhancement
BFPPO-modified EP thermosets exhibit improved dielectric properties. At different frequencies, the incorporation of BFPPO reduces both the dielectric constant and the dielectric loss factor . This makes BFPPO-modified EP thermosets suitable for applications in electronic devices, where low dielectric losses are crucial .
Resonance Stabilization in Organic Chemistry
The presence of the benzene ring in BFPPO allows for resonance stabilization of the benzylic carbocation. This resonance effect influences substitution reactions, favoring the benzylic position. Understanding such resonance effects is essential in organic synthesis and reaction mechanisms .
Fluorine NMR Shift Reference
BFPPO contains fluorine atoms, which can be useful as internal shift references in nuclear magnetic resonance (NMR) spectroscopy. For instance, hexafluorobenzene (HFB) is a high fluorine density compound used as an internal reference with a chemical shift value of -164 ppm. Researchers can leverage BFPPO’s fluorine signal for accurate NMR measurements .
Mechanism of Action
Target of Action
Compounds with similar structures are often involved in reactions at the benzylic position .
Mode of Action
The compound likely interacts with its targets through a series of chemical reactions. One possible reaction is electrophilic aromatic substitution, where the compound forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
properties
IUPAC Name |
butyl 4-[[1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carbonyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O5/c1-2-3-15-31-24(30)18-8-12-20(13-9-18)26-22(28)21-5-4-14-27(23(21)29)32-16-17-6-10-19(25)11-7-17/h4-14H,2-3,15-16H2,1H3,(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUFJMSGEDPYBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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